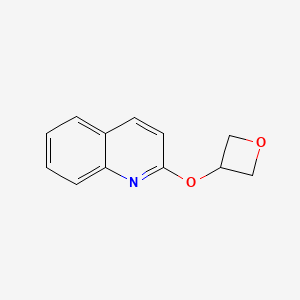

2-(Oxetan-3-yloxy)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Oxetan-3-yloxy)quinoline is a compound that combines the structural features of oxetane and quinoline Oxetane is a four-membered ring containing one oxygen atom, known for its stability and reactivity in medicinal chemistry Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring, widely used in pharmaceuticals and agrochemicals

Mecanismo De Acción

Target of Action

The primary targets of 2-(Oxetan-3-yloxy)quinoline, a derivative of quinoline, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them ideal targets for antimicrobial agents .

Mode of Action

This compound, like most quinolones, executes its mechanism of action by entering into bacterial cells and inhibiting the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV . This inhibition disrupts the normal functioning of these enzymes, thereby halting bacterial DNA replication .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of oxetanes. Two major pathways have been followed for the preparation of oxetanes: intramolecular Williamson ether synthesis and light-mediated Paternò-Büchi [2+2] cycloaddition reaction . The inhibition of DNA gyrase A and topoisomerase IV by this compound disrupts these pathways, leading to downstream effects such as the inhibition of bacterial growth .

Pharmacokinetics

Oxetane, being an electron-withdrawing group, reduces the basicity of its adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . These properties could potentially impact the bioavailability of this compound.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By inhibiting the enzymes DNA gyrase A and topoisomerase IV, the compound disrupts bacterial DNA replication, leading to the cessation of bacterial growth .

Análisis Bioquímico

Biochemical Properties

Oxetanes, like the one present in 2-(Oxetan-3-yloxy)quinoline, are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as new potential pharmacophores with a significant spectrum of biological activities . They are produced by microorganisms, and also found in marine invertebrates and algae

Cellular Effects

The cellular effects of this compound are not fully understood yet. Quinoline derivatives have been shown to exhibit antitumor activity over certain cell lines . It’s plausible that this compound could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Quinolines have been shown to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and are vital scaffolds for leads in medicinal chemistry .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It’s plausible that this compound could interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)quinoline typically involves the formation of the oxetane ring followed by its attachment to the quinoline moiety. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . The quinoline moiety can be introduced through various classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free conditions and microwave-assisted synthesis, can be employed to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(Oxetan-3-yloxy)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Aplicaciones Científicas De Investigación

2-(Oxetan-3-yloxy)quinoline has diverse applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A parent compound with a wide range of applications in medicinal chemistry.

Oxetane: Known for its stability and reactivity, used in drug design and materials science.

Quinoxaline: Another heterocyclic compound with significant biological activities.

Uniqueness

The presence of the oxetane ring enhances the compound’s stability and reactivity, while the quinoline moiety contributes to its biological activities .

Actividad Biológica

2-(Oxetan-3-yloxy)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The incorporation of an oxetane ring into the quinoline structure may enhance these activities, providing a basis for further research.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted with an oxetane ring. This unique combination can influence the compound's interactions with biological targets, potentially leading to enhanced efficacy compared to other quinoline derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxetane-containing quinolines. For instance, derivatives of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline demonstrated significant activity against various pathogens, including Mycobacterium tuberculosis and Escherichia coli.

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| 9a | 57.73 | M. tuberculosis |

| 9d | 6.68 | P. mirabilis |

| 9e | 27.29 | A. niger |

These findings suggest that modifications to the oxetane and quinoline structures can lead to compounds with potent antimicrobial properties .

Anticancer Activity

Quinoline derivatives, including those with oxetane rings, have been investigated for their anticancer properties. The presence of the oxetane moiety may enhance the ability of these compounds to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways.

In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells . This selectivity is crucial for developing effective anticancer agents with minimal side effects.

The biological activity of this compound and its derivatives may involve several mechanisms:

- Enzyme Inhibition : Many quinoline derivatives act as enzyme inhibitors, modulating pathways involved in disease processes.

- Receptor Modulation : These compounds can interact with various receptors, influencing cellular responses.

- DNA Interaction : Some quinolines exhibit the ability to intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies

A notable study focused on the synthesis and evaluation of a series of oxetanyl-quinoline derivatives against M. tuberculosis. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced antimycobacterial activity, indicating that careful design can lead to more effective therapeutic agents .

Another investigation assessed the cytotoxicity of various quinoline derivatives in human cancer cell lines. Results indicated that compounds containing the oxetane ring exhibited improved selectivity for cancer cells compared to their non-oxetane counterparts, suggesting a promising avenue for drug development .

Propiedades

IUPAC Name |

2-(oxetan-3-yloxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-12(13-11)15-10-7-14-8-10/h1-6,10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNFCDISZAYCIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.